Lapyrium
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Overview
Description
Preparation Methods
Lapyrium chloride can be synthesized through a multi-step process involving both chemical and enzymatic reactions. One efficient route for large-scale preparation starts from chloroacetic acid and involves four steps, three of which are enzymatic. The chemoselective behavior of lipases is leveraged to obtain the product with high purity and yield under mild reaction conditions .
Chemical Reactions Analysis
Lapyrium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: this compound can undergo hydrolysis, especially in the presence of water and acids or bases, leading to the breakdown of the compound into simpler molecules.
Scientific Research Applications
Lapyrium has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and antistatic agent in various chemical formulations.
Biology: this compound’s biocidal properties make it useful in biological research for controlling microbial growth.
Medicine: It is explored for its potential antimicrobial properties in medical formulations.
Industry: This compound is used in waste-water treatment and corrosion inhibition, making it valuable in industrial applications
Mechanism of Action
As a quaternary ammonium cation, lapyrium acts by associating with the negatively charged cell membrane of bacterial cells. This interaction is followed by the insertion of the compound’s side chain, leading to the disruption of the cell membrane. The disruption causes leakage of cellular contents and ultimately results in cell lysis. This mechanism is particularly effective against Gram-positive bacteria, which have a single cell membrane .
Comparison with Similar Compounds
Lapyrium is similar to other quaternary ammonium compounds, such as undecoylium chloride and steapyrium chloride. this compound is unique due to its specific structure and the presence of a pyridinium ring, which enhances its biocidal and antistatic properties. Similar compounds include:
Undecoylium chloride: Used as a disinfectant and in corrosion inhibition.
Steapyrium chloride: Known for its antimicrobial properties and used in personal care products
This compound’s unique structure and properties make it a valuable compound in various applications, distinguishing it from other similar compounds.
Properties
Key on ui mechanism of action |
As a QAC, lapyrium likely acts by associating with the negatively charged cell membrane of bacterial cells. This is followed by the insertion of the compound's side chain and subsequent disruption of the cell membrane. Ultimately this disruption leads to the leakage of cellular contents and cell lysis. QACs are typically more effective against Gram-positive bacteria as they only have one cell membrane. |
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CAS No. |
109260-82-4 |
Molecular Formula |
C21H35N2O3+ |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl dodecanoate |
InChI |
InChI=1S/C21H34N2O3/c1-2-3-4-5-6-7-8-9-11-14-21(25)26-18-15-22-20(24)19-23-16-12-10-13-17-23/h10,12-13,16-17H,2-9,11,14-15,18-19H2,1H3/p+1 |
InChI Key |
UGJWZYARKOFRDB-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1 |
Appearance |
Solid powder |
Key on ui other cas no. |
109260-82-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Partly soluble |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
lapyrium lapyrium chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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